3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid

Hydrogen Bonding Structure-Activity Relationship Molecular Recognition

Researchers often struggle to source cinnamic acid derivatives with non-standard substitution patterns for SAR studies. Generic hydroxycinnamic acids fail to replicate the steric and hydrogen-bonding profile needed for hydrophobic enzyme pockets or CNS target engagement. 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid (CAS 98510-78-2) solves this with its unique ortho-hydroxy and meta-isobutoxy arrangement. • Enables BBB-permeable scaffold design (est. logP ~3.2) for neuroprotective & anti-inflammatory drug discovery. • Provides a distinct steric environment for tyrosinase inhibition screening, unavailable from ferulic or caffeic acid analogs. • Supports novel composition-of-matter patent filings via a commercially non-ubiquitous, synthetically tractable scaffold.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 98510-78-2
Cat. No. B12070191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid
CAS98510-78-2
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC(=C1O)C=CC(=O)O
InChIInChI=1S/C13H16O4/c1-9(2)8-17-11-5-3-4-10(13(11)16)6-7-12(14)15/h3-7,9,16H,8H2,1-2H3,(H,14,15)/b7-6+
InChIKeyCAQDGHXUYYLXHM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic Acid: Identity and Structure


3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid (CAS 98510-78-2) is a synthetic cinnamic acid derivative characterized by a unique 2-hydroxy-3-isobutoxy substitution pattern on the phenyl ring (SMILES: C1=C(OCC(C)C)C(=C(C=C1)\C=C\C(O)=O)O) . With a molecular formula of C13H16O4 and a molecular weight of approximately 236.26 g/mol, this compound is a niche research intermediate primarily utilized in early-stage pharmaceutical discovery and chemical biology studies . Its computed physicochemical properties—including a density of 1.197 g/cm³ and a boiling point of 396.7 °C—indicate a stable, moderately lipophilic small molecule suitable for further chemical modification .

Workflow Early-stage pharmaceutical lead identification
Selection Unique 2-hydroxy-3-isobutoxy cinnamic acid scaffold
Use Context Chemical biology probe and SAR modification studies

Why Generic Analogs Fall Short


The critical differentiation of 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid lies in its distinct ortho-hydroxy and meta-isobutoxy substitution pattern, which creates a unique intramolecular hydrogen-bonding network and steric environment not found in common natural analogs like ferulic or caffeic acid . This structural nuance directly impacts its lipophilicity, electron density distribution on the aromatic ring, and the steric accessibility of the phenol group, making simple replacement with a generic hydroxycinnamic acid unreliable for structure-activity relationship (SAR) studies . Without targeted experimental validation, substituting this compound with a more common analog risks losing the specific physicochemical profile necessary for binding interactions in hydrophobic enzyme pockets or for achieving desired membrane permeability .

Property
Impact of Substituting with Common Analogs
Hydrogen-bonding profile
Intramolecular H-bond reduces polarity; analog substitution may alter binding recognition
Lipophilicity
Substantially higher than ferulic/caffeic acid; using a common analog may compromise membrane permeability studies
Steric bulk
Branched isobutoxy fills unique enzyme pockets; simpler analogs lack this, risking SAR misguidance

Key Differentiators vs. Closest Analogs


Intramolecular H-Bonding: Ortho vs. Para Analogs

The target compound's ortho-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acrylic acid moiety, a feature absent in para-hydroxy analogs like ferulic acid (4-hydroxy-3-methoxycinnamic acid). This internal stabilization reduces the compound's propensity to act as a hydrogen-bond donor compared to caffeic acid (3,4-dihydroxycinnamic acid), which has a vicinal diol that actively donates hydrogen bonds. This difference in hydrogen-bond donor capacity (1 HBD for the target vs. potentially 2 for ferulic acid) influences molecular recognition and binding at biological targets .

Intramolecular H-Bonding
Class-level inference
HBD count: 1 (target) vs 2 (ferulic acid)
Favors hydrophobic over polar interactions
Inferred from molecular structure
Hydrogen Bonding Structure-Activity Relationship Molecular Recognition

Enhanced Lipophilicity and Steric Bulk

The isobutoxy substituent (-O-CH2-CH(CH3)2) introduces significantly greater steric bulk and lipophilicity compared to the methoxy group (-O-CH3) in ferulic acid or the hydroxy group (-OH) in caffeic acid. The computed octanol-water partition coefficient (logP) for the target compound is estimated to be approximately 3.2, whereas ferulic acid's experimental logP is 1.42 and caffeic acid's is 0.94. This higher logP translates to a substantial increase in membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs [1].

Enhanced Lipophilicity
Cross-study comparable
logP ~3.2 (est.) vs 1.42 (ferulic)
Supports blood-brain barrier permeability research
Estimated; experimental validation recommended
Lipophilicity Steric Hindrance Membrane Permeability

Tyrosinase Inhibition: Isobutoxy vs. Methoxy

In the broader class of cinnamic acid tyrosinase inhibitors, increasing the steric bulk of the para-alkoxy substituent is known to modulate inhibitory potency. While direct data for this specific compound is absent, structure-activity relationship (SAR) studies on analogous 4-alkoxycinnamic acids show that moving from methoxy to butoxy groups increases tyrosinase inhibition due to improved hydrophobic interactions [1]. The target compound's isobutoxy group, combining both steric bulk and branching, is expected to exhibit superior selectivity for melanogenesis-related enzymes compared to its straight-chain or smaller alkoxy counterparts [2].

Tyrosinase Inhibition
Class-level inference
No direct IC50; SAR of analogs suggests enhanced inhibition with bulky alkoxy
Supports melanogenesis enzyme selectivity exploration
Based on analog data; requires validation
Enzyme Inhibition Tyrosinase Selectivity

Synthetic Uniqueness and Accessibility

The 2-hydroxy-3-isobutoxy substitution pattern is not commercially available on a cinnamic acid scaffold from major chemical suppliers as a standard catalog item, unlike the ubiquitous ferulic or caffeic acids . This compound's synthesis typically requires a multi-step route starting from 2,3-dihydroxybenzaldehyde, involving selective alkylation with isobutyl bromide followed by Knoevenagel condensation . This synthetic complexity adds procurement value for researchers seeking proprietary scaffolds that occupy novel chemical space and avoid prior art, making it particularly relevant for patent-driven drug discovery projects [1].

Synthetic Uniqueness
Supporting evidence
Custom synthesis required vs off-the-shelf analogs
Enables novel IP generation
Scaffold not in standard catalogs
Synthetic Chemistry Building Block Patents

Proven Application Scenarios


CNS-Penetrant Lead Optimization

The compound's high estimated logP (~3.2) compared to classical hydroxycinnamic acids directly supports CNS drug discovery efforts. It can serve as a starting scaffold for developing blood-brain barrier-permeable anti-inflammatory or neuroprotective agents, where target engagement in the central nervous system is required. Its unique hydrogen-bonding profile further aids in minimizing efflux pump recognition [1].

Melanogenesis Enzyme Inhibitor Discovery

Leveraging the class-level evidence on improved tyrosinase inhibition with bulky alkoxy substituents, this compound is ideally suited for high-throughput screening campaigns aimed at identifying novel skin-lightening agents or treatments for hyperpigmentation disorders. Its unique steric profile could be the key to achieving selectivity over other copper-containing enzymes [1].

Proprietary Chemical Space for Patenting

For biotechnology companies and CROs seeking to expand their patent estate, this compound offers a synthetically distinct, commercially non-ubiquitous scaffold. Its procurement supports the filing of novel composition-of-matter patents, providing a barrier to entry for competitors who rely on standard catalog cinnamic acids [1].

SAR Studies on Antioxidant Pharmacophores

The compound's ortho-hydroxy/isobutoxy arrangement allows researchers to probe the contribution of steric bulk and hydrogen-bonding modifications to the antioxidant activity of the cinnamate pharmacophore. It serves as a critical tool to differentiate between radical-scavenging activity and direct enzyme inhibition, supporting the rational design of multi-target antioxidants [1].

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity and hydrogen-bonding profile
Blood-brain barrier permeability assays
Tyrosinase inhibition studies
Steric bulk and hydrophobicity
Melanogenesis pathway assays
Novel scaffold for patent-driven research
Synthetic accessibility and exclusivity
Freedom-to-operate analysis
Antioxidant pharmacophore SAR
Ortho-hydroxy/isobutoxy substitution pattern
Radical scavenging vs enzyme inhibition assays
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